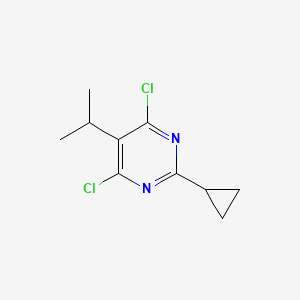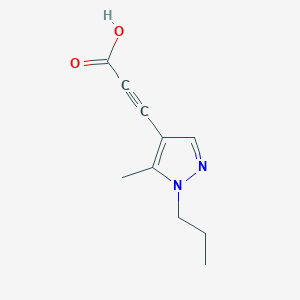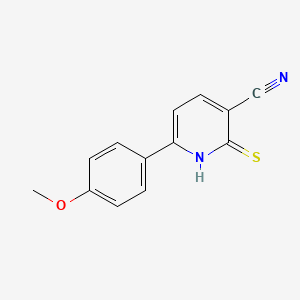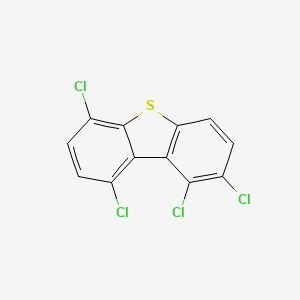
Benzyl 2-(furan-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl2-(furan-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom.
Méthodes De Préparation
The synthesis of Benzyl2-(furan-3-yl)piperidine-1-carboxylate typically involves the reaction of benzyl chloride with 2-(furan-3-yl)piperidine-1-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
Analyse Des Réactions Chimiques
Benzyl2-(furan-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or furan rings, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
Benzyl2-(furan-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl2-(furan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The furan ring may also contribute to the compound’s biological activity by interacting with enzymes or other proteins involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Benzyl2-(furan-3-yl)piperidine-1-carboxylate can be compared with other similar compounds such as:
Benzyl2-(pyridin-3-yl)piperidine-1-carboxylate: Similar structure but with a pyridine ring instead of a furan ring.
Benzyl2-(thiophen-3-yl)piperidine-1-carboxylate: Contains a thiophene ring instead of a furan ring.
Benzyl2-(pyrrol-3-yl)piperidine-1-carboxylate: Features a pyrrole ring in place of the furan ring. These compounds share structural similarities but differ in their heterocyclic rings, which can lead to variations in their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
benzyl 2-(furan-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H19NO3/c19-17(21-12-14-6-2-1-3-7-14)18-10-5-4-8-16(18)15-9-11-20-13-15/h1-3,6-7,9,11,13,16H,4-5,8,10,12H2 |
Clé InChI |
ICUDDUTZTFMKKU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C2=COC=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



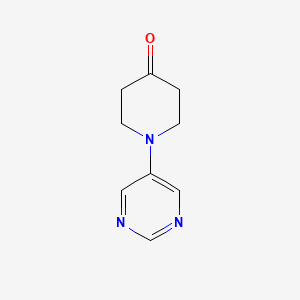



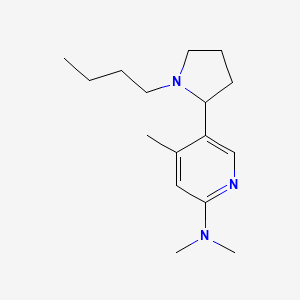

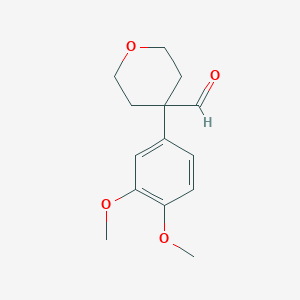
![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
